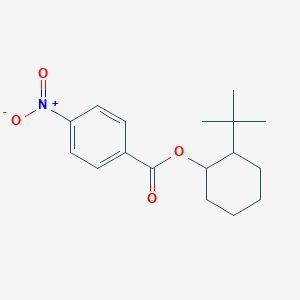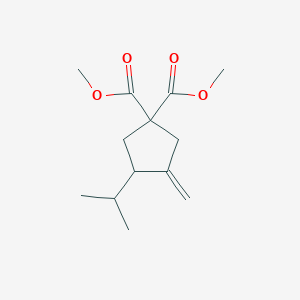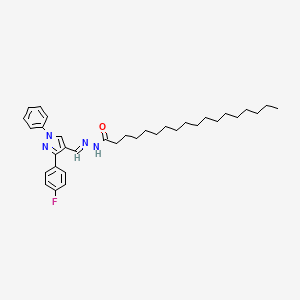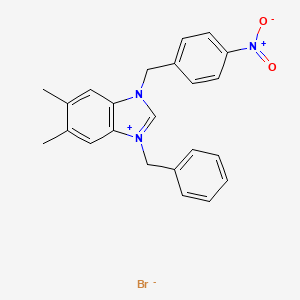
N-(2-Pyridinyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ピリジル)-4-モルホリンカルボキサミドは、ピリジン環がカルボキサミド結合を介してモルホリン環に結合した有機化合物です。
合成方法
合成経路と反応条件
N-(2-ピリジル)-4-モルホリンカルボキサミドの合成は、通常、2-アミノピリジンとモルホリン、およびカルボキシル化剤の反応によって行われます。一般的な方法の1つは、2-アミノピリジンとカルボニルジイミダゾール(CDI)をモルホリンの存在下で反応させることです。 この反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われ、精製後、目的の生成物が得られます .
工業的生産方法
工業的な環境では、N-(2-ピリジル)-4-モルホリンカルボキサミドの合成は、連続フローリアクターを使用することでスケールアップできます。これにより、温度や圧力などの反応条件をより適切に制御することができ、最終生成物の収率と純度を高めることができます。 触媒や最適化された反応条件を使用することで、生産プロセスの効率をさらに高めることができます .
化学反応解析
反応の種類
N-(2-ピリジル)-4-モルホリンカルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ピリジン環は酸化されてN-酸化物誘導体を形成できます。
還元: カルボキサミド基は還元されて対応するアミンを形成できます。
置換: ピリジン環は求電子置換反応と求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を酸化剤として使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を還元剤として使用できます。
置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤は、求電子置換に使用できます。一方、求核置換は、メトキシドナトリウム(NaOMe)などの試薬を使用して行うことができます。
主な生成物
酸化: N-(2-ピリジル)-4-モルホリンカルボキサミドN-酸化物。
還元: N-(2-ピリジル)-4-モルホリンアミン。
科学研究への応用
N-(2-ピリジル)-4-モルホリンカルボキサミドは、科学研究でいくつかの応用があります。
医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成のためのビルディングブロックとして使用されます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)-4-morpholinecarboxamide typically involves the reaction of 2-aminopyridine with morpholine and a carboxylating agent. One common method is to react 2-aminopyridine with carbonyl diimidazole (CDI) in the presence of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-Pyridinyl)-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2-Pyridinyl)-4-morpholineamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
N-(2-Pyridinyl)-4-morpholinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
N-(2-ピリジル)-4-モルホリンカルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合し、その活性を調節することで作用する可能性があります。 ピリジン環は、標的タンパク質中の芳香族残基と相互作用することができ、一方、モルホリン環は、極性残基と水素結合を形成し、化合物とタンパク質の複合体を安定化することができます .
類似化合物の比較
類似化合物
N-(2-ピリジル)-4-ピペリジンカルボキサミド: モルホリン環の代わりにピペリジン環を持つ類似構造。
N-(2-ピリジル)-4-ピロリジンカルボキサミド: モルホリン環の代わりにピロリジン環を持つ類似構造。
独自性
N-(2-ピリジル)-4-モルホリンカルボキサミドは、モルホリン環の存在によって独特です。モルホリン環は、化合物の溶解性と安定性を向上させることができ、類似体と比較して特定の用途に適しています。 モルホリン環は、化合物の溶解性と安定性を向上させることができ、類似体と比較して特定の用途に適しています .
類似化合物との比較
Similar Compounds
N-(2-Pyridinyl)-4-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-Pyridinyl)-4-pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-Pyridinyl)-4-morpholinecarboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
N-pyridin-2-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c14-10(13-5-7-15-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,14) |
InChIキー |
FCNWWTYTNMBDNI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)




